molecular formula C25H20N2O4 B11103932 3,5-Bis(cinnamoylamino)benzoic acid

3,5-Bis(cinnamoylamino)benzoic acid

Cat. No.: B11103932
M. Wt: 412.4 g/mol
InChI Key: VQQRONMQSLHUDQ-PHEQNACWSA-N
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Description

3,5-Bis(cinnamoylamino)benzoic acid is a benzoic acid derivative functionalized with two cinnamoylamino groups at the 3 and 5 positions. This compound is hypothesized to exhibit enhanced lipophilicity compared to unmodified benzoic acid due to the hydrophobic cinnamoyl groups.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

3,5-bis[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C25H20N2O4/c28-23(13-11-18-7-3-1-4-8-18)26-21-15-20(25(30)31)16-22(17-21)27-24(29)14-12-19-9-5-2-6-10-19/h1-17H,(H,26,28)(H,27,29)(H,30,31)/b13-11+,14-12+

InChI Key

VQQRONMQSLHUDQ-PHEQNACWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C=CC3=CC=CC=C3

solubility

52.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID typically involves a multi-step process. One common method includes the reaction of 3,5-diaminobenzoic acid with cinnamoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The phenylpropenoyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The double bonds in the phenylpropenoyl groups can be reduced to form saturated derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of acylated or sulfonated derivatives.

Scientific Research Applications

3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 3,5-Bis(cinnamoylamino)benzoic acid with analogous compounds:

Compound Name Substituents Molecular Weight Predicted LogP pKa* Key Features
3,5-Bis(cinnamoylamino)benzoic acid Cinnamoylamino (amide) ~464.5 High (~3.5) ~3.8–4.2 High lipophilicity; potential π-π interactions
3,5-Bis(trifluoromethyl)benzoic acid Trifluoromethyl 258.11 Moderate (~2.5) ~2.8 Electron-withdrawing; enhanced acidity
3,5-Diaminobenzoic acid Amino 168.15 Low (~0.5) ~4.9 High polarity; hydrogen-bonding capacity
3,5-Bis[(BOC-amino)methyl]benzoic acid BOC-protected aminomethyl ~411.4 High (~3.0) ~4.5 Bulky protective groups; synthetic intermediate
3,5-Bis(benzyloxy)benzoic acid Benzyloxy (ether) 346.36 Moderate (~2.8) ~4.0 Lipophilic; cleavable under hydrogenation

*Estimated pKa values based on substituent effects.

Key Observations:
  • Lipophilicity: The cinnamoylamino and BOC-protected derivatives exhibit higher LogP values due to aromatic and bulky substituents, respectively. This contrasts with the polar 3,5-diaminobenzoic acid, which is water-soluble .
  • Acidity: Electron-withdrawing groups (e.g., trifluoromethyl) lower the pKa of benzoic acid, enhancing acidity. In contrast, electron-donating groups (e.g., amino) raise the pKa .
  • Reactivity: Cinnamoylamino groups may participate in Michael additions or photochemical reactions due to α,β-unsaturated carbonyls. BOC groups are inert under basic conditions but cleaved under acidic conditions .
3,5-Bis(trifluoromethyl)benzoic acid :
  • Widely used in fluorinated compound synthesis. Its trifluoromethyl groups enhance metabolic stability in pharmaceuticals .
  • Acts as a precursor in benzamide derivatives for kinase inhibitors (e.g., in a 2023 European patent application) .
3,5-Diaminobenzoic acid :
  • Serves as a monomer for polyamides and coordination polymers due to its bifunctional amino and carboxylic acid groups .
  • Forms stable metal complexes, relevant in catalysis and material science .
3,5-Bis[(BOC-amino)methyl]benzoic acid :
  • Used in peptide synthesis as a protected intermediate. The BOC group prevents unwanted side reactions during coupling .
3,5-Bis(benzyloxy)benzoic acid :
  • Studied for its crystalline structure (Acta Crystallographica, 2012), revealing planar geometry conducive to solid-state applications .
3,5-Bis(cinnamoylamino)benzoic acid :
  • Photodynamic therapy: Conjugated systems may enable light-triggered reactivity.

Extraction and Solubility Behavior

Evidence from extraction studies (Emulsion Liquid Membrane, 2021) shows that benzoic acid derivatives with aromatic substituents (e.g., benzyloxy or cinnamoyl) are extracted more efficiently than aliphatic analogs (e.g., acetic acid) due to higher distribution coefficients (logP > 2.5) . This aligns with the predicted high lipophilicity of 3,5-Bis(cinnamoylamino)benzoic acid.

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